
N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. This compound is commonly referred to as CF3 and is synthesized using various methods. In
科学的研究の応用
CF3 has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. CF3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to inhibit the replication of the hepatitis C virus and reduce inflammation in animal models.
作用機序
The mechanism of action of CF3 is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CF3 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. CF3 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer cell invasion and metastasis. CF3 has also been found to induce apoptosis in cancer cells by activating caspases, a family of proteases involved in programmed cell death.
実験室実験の利点と制限
CF3 has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. CF3 has also been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, CF3 has some limitations in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. CF3 also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for research on CF3. One area of interest is the development of CF3-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of CF3, which could lead to the identification of new targets for drug development. Additionally, the development of new synthesis methods for CF3 could improve its availability and reduce its cost. Finally, further studies on the safety and toxicity of CF3 are needed to determine its potential for clinical use.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide, commonly referred to as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. CF3 has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It is relatively easy to synthesize and can be purified using standard techniques. CF3 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CF3, including the development of CF3-based drugs, the study of its mechanism of action, and the development of new synthesis methods.
合成法
The synthesis of CF3 can be achieved through various methods, including the reaction of 4-chloro-2-methylphenylamine with 2-fluorophenoxyacetyl chloride in the presence of a base. Another method involves the reaction of 2-fluorophenoxyacetic acid with thionyl chloride, followed by the addition of 4-chloro-2-methylphenylamine. Both methods result in the formation of CF3, which can be purified through crystallization or column chromatography.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-8-11(16)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRYYUHFMHFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

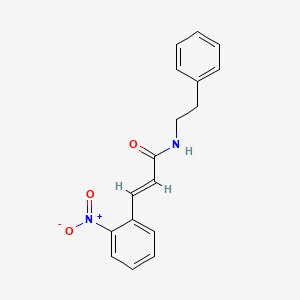

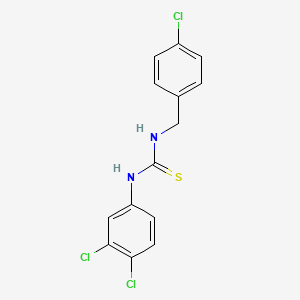
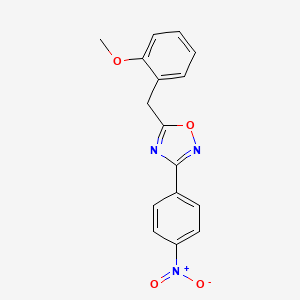

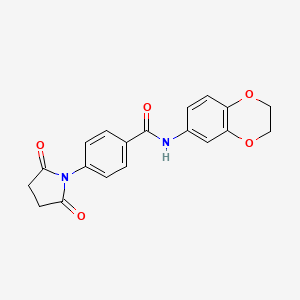
![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)
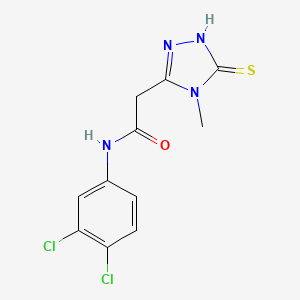

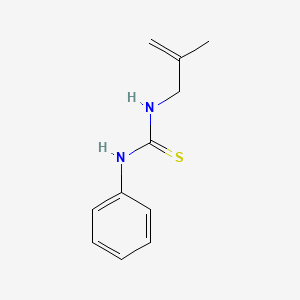
![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)
